![molecular formula C20H14FN3O3 B2761389 2-(1,3-benzodioxol-5-yl)-5-(2-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326928-56-6](/img/structure/B2761389.png)
2-(1,3-benzodioxol-5-yl)-5-(2-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
2-(1,3-benzodioxol-5-yl)-5-(2-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. BDP is a pyrazolo[1,5-a]pyrazine derivative that has shown promising results in scientific research studies for its diverse range of biological activities.
Scientific Research Applications
Anticancer Properties
Compounds similar to 2-(1,3-benzodioxol-5-yl)-5-(2-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have shown promising anticancer properties. For instance, the novel pyrazole with benzo[d]thiazole derivatives, containing aminoguanidine units, demonstrated significant cytotoxicity and apoptotic activity in various cancer cell lines, including breast and hepatocarcinoma cells (Liu et al., 2019). Similarly, fluorinated benzothiazole derivatives like PMX 610 exhibited potent antitumor properties, highlighting the potential of such compounds in cancer treatment (Mondal et al., 2014).
Antimicrobial Activity
Some derivatives have shown effective antimicrobial properties. For example, fluorine-containing pyrazoles demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, and antifungal activity against Candida albicans (Gadakh et al., 2010).
Enzyme Inhibition
Several benzothiazole derivatives have been investigated for their ability to inhibit enzymes like xanthine oxidase, which can be crucial for treating diseases like gout. The synthesis and evaluation of such compounds have demonstrated their potential in enzyme inhibition (Qi et al., 2015).
GPR39 Agonists
Research has identified certain kinase inhibitors, including fluorobenzyl-imidazo[1,2-b]pyridazin-6-amines, as novel GPR39 agonists. This discovery expands the potential therapeutic applications of these compounds, including the modulation of zinc's allosteric effects (Sato et al., 2016).
Anticonvulsant Properties
Benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant activity. Compounds like 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles showed significant efficacy in tests like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests (Liu et al., 2016).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues, including fluorobenzyl-aminopiperidines, have been designed and synthesized as Mycobacterium tuberculosis GyrB inhibitors, demonstrating their potential in treating tuberculosis (Jeankumar et al., 2013).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(2-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3/c21-15-4-2-1-3-14(15)11-23-7-8-24-17(20(23)25)10-16(22-24)13-5-6-18-19(9-13)27-12-26-18/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKHHINCLUZARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-5-(2-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
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